Pelargonidin 3-O-rutinoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

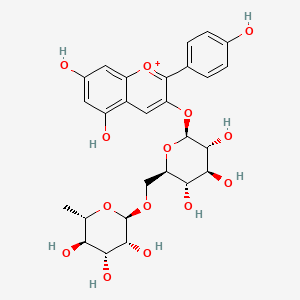

Pelargonidin 3-O-rutinoside is an anthocyanin cation consisting of pelargonidin having a rutinosyl [6-deoxy-alpha-L-mannosyl-(1->6)-beta-D-glucosyl] residue attached at the 3-hydroxy position. It is an anthocyanin cation, a rutinoside and a disaccharide derivative. It is a conjugate acid of a this compound betaine.

科学的研究の応用

Bioavailability and Metabolism

Research indicates that Pelargonidin 3-O-rutinoside is absorbed in its intact form after oral administration, reaching a maximum plasma concentration of approximately 175 nM within 60 minutes. The bioavailability of this compound is notably higher than its glucoside counterpart, with studies showing a bioavailability of 1.13% compared to 0.28% for Pelargonidin 3-O-glucoside .

Key Findings:

- Absorption : this compound undergoes passive diffusion and active efflux during absorption.

- Metabolites : The primary metabolites identified include this compound-monoglucuronide and hydroxylated forms, with demethylation being a significant metabolic pathway .

Antioxidant Properties

This compound exhibits strong antioxidant activity, contributing to its potential health benefits. Studies have demonstrated that anthocyanins, including this compound, can scavenge free radicals and reduce oxidative stress in biological systems.

Case Study:

A study conducted on rats showed that supplementation with this compound significantly reduced markers of oxidative stress in liver tissues, suggesting protective effects against cellular damage .

Inhibition of α-Glucosidase

This compound has been identified as a novel α-glucosidase inhibitor, which can help manage postprandial hyperglycemia. This property is particularly beneficial for individuals with diabetes or those at risk of developing the condition.

Mechanism of Action:

- The inhibition mechanism involves binding to the enzyme's active site, as revealed through enzymatic kinetics and molecular docking studies.

- This inhibition leads to decreased glucose absorption in the intestines, thereby lowering blood sugar levels after meals .

Food Industry Applications

Due to its vibrant color and health benefits, this compound is used as a natural food colorant. It is particularly effective in acidic environments, making it suitable for various beverages and food products.

Applications in Food Products:

- Used in fruit juices and dairy products for coloring.

- Acts as a natural preservative due to its antioxidant properties .

Potential Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells.

Research Insights:

A study highlighted that treatment with this compound reduced inflammation markers in macrophages exposed to lipopolysaccharides, indicating its potential role in managing inflammatory diseases .

Cosmetic Applications

The antioxidant and anti-inflammatory properties of this compound make it a candidate for use in cosmetic formulations aimed at skin protection and anti-aging.

Case Study:

In formulations designed for skin applications, this compound demonstrated the ability to enhance skin hydration while reducing oxidative damage caused by UV exposure .

Data Table: Summary of Applications

特性

分子式 |

C27H31O14+ |

|---|---|

分子量 |

579.5 g/mol |

IUPAC名 |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C27H30O14/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30)/p+1/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 |

InChIキー |

IFYOHQQBIKDHFT-ASZXTAQUSA-O |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。